molecular formula C19H23N3O4S B2366335 4-acetamido-N-(2-(4-ethylphenylsulfonamido)ethyl)benzamide CAS No. 1091476-82-2

4-acetamido-N-(2-(4-ethylphenylsulfonamido)ethyl)benzamide

Cat. No.: B2366335
CAS No.: 1091476-82-2
M. Wt: 389.47
InChI Key: REZHSFAFPFGPRV-UHFFFAOYSA-N
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Description

4-acetamido-N-(2-(4-ethylphenylsulfonamido)ethyl)benzamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes an acetamido group, a sulfonamido group, and an ethylphenyl group, all attached to a benzamide core. Its chemical formula is C18H22N2O4S.

Scientific Research Applications

4-acetamido-N-(2-(4-ethylphenylsulfonamido)ethyl)benzamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

Target of Action

The primary targets of 4-acetamido-N-(2-(4-ethylphenylsulfonamido)ethyl)benzamide are Carbonic Anhydrase 1 and 2 . These enzymes play a crucial role in maintaining pH balance in the body by catalyzing the reversible hydration of carbon dioxide.

Pharmacokinetics

It’s known that the compound is soluble in dmso , which suggests it may have good bioavailability.

Result of Action

It’s known that the compound has demonstrated antitumor activity against several tumor models, including the chemo-resistant mouse pancreatic ductal carcinoma as well as the human prostate tumor model lncap .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. It’s worth noting that the compound is stable for 1 year from the date of purchase when supplied and solutions in DMSO may be stored at -20°C for up to 1 month .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-acetamido-N-(2-(4-ethylphenylsulfonamido)ethyl)benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-ethylbenzenesulfonyl chloride with 2-aminoethylamine to form N-(2-(4-ethylphenylsulfonamido)ethyl)amine. This intermediate is then reacted with 4-acetamidobenzoic acid under specific conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine, with the reaction being carried out at controlled temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions. The use of continuous flow reactors and advanced purification techniques like chromatography may be employed to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4-acetamido-N-(2-(4-ethylphenylsulfonamido)ethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, which can reduce the sulfonamido group to a sulfonamide.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the acetamido group, using reagents like sodium hydroxide or other strong bases.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic solutions.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Conversion to sulfonamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

    4-acetamido-N-(2-amino-5-thiophen-2-ylphenyl)benzamide: Similar in structure but contains a thiophene ring.

    4-acetamido-4’-isothiocyanatostilbene-2,2’-disulfonic acid: Contains isothiocyanate and disulfonic acid groups.

Uniqueness

4-acetamido-N-(2-(4-ethylphenylsulfonamido)ethyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for specific interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

4-acetamido-N-[2-[(4-ethylphenyl)sulfonylamino]ethyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O4S/c1-3-15-4-10-18(11-5-15)27(25,26)21-13-12-20-19(24)16-6-8-17(9-7-16)22-14(2)23/h4-11,21H,3,12-13H2,1-2H3,(H,20,24)(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REZHSFAFPFGPRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)NCCNC(=O)C2=CC=C(C=C2)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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